molecular formula C19H21N3O2 B1674029 FR234938 CAS No. 256461-79-7

FR234938

Cat. No.: B1674029
CAS No.: 256461-79-7
M. Wt: 323.4 g/mol
InChI Key: OODDZQQDDOVCFD-SCLBCKFNSA-N
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Description

FR-234938 is a small molecule belonging to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. FR-234938 is a non-nucleoside adenosine deaminase inhibitor with significant anti-inflammatory and anti-rheumatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FR-234938 involves multiple steps, starting with the preparation of the naphthalene moiety. The key steps include:

Industrial Production Methods

Industrial production of FR-234938 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

FR-234938 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

FR-234938 has a wide range of scientific research applications, including:

Mechanism of Action

FR-234938 exerts its effects by inhibiting adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. By inhibiting this enzyme, FR-234938 increases the levels of adenosine, which has anti-inflammatory and immunosuppressive effects. The molecular targets include adenosine receptors and pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

FR-234938 is unique due to its specific structural features, such as the presence of a hydroxyl group and an imidazole carboxamide moiety. These features contribute to its high potency and selectivity as an adenosine deaminase inhibitor .

Properties

CAS No.

256461-79-7

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1

InChI Key

OODDZQQDDOVCFD-SCLBCKFNSA-N

SMILES

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Isomeric SMILES

C[C@@H]([C@@H](CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Canonical SMILES

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Appearance

Solid powder

Key on ui other cas no.

256461-79-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-234938;  FR 234938;  FR234938.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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